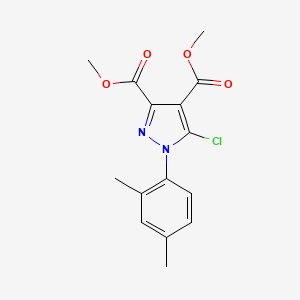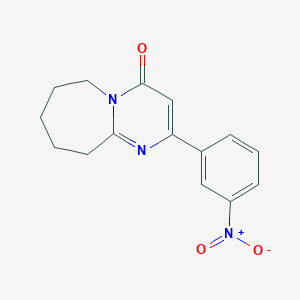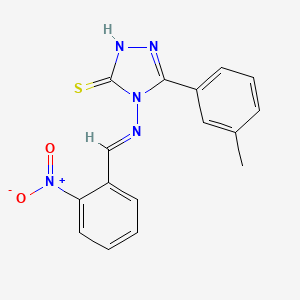
(Z)-2,3-Dibromo-4,4-bis(4-ethylphenyl)-2-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2,3-Dibromo-4,4-bis(4-ethylphenyl)-2-butenoic acid is a synthetic organic compound characterized by the presence of two bromine atoms and two ethylphenyl groups attached to a butenoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,3-Dibromo-4,4-bis(4-ethylphenyl)-2-butenoic acid typically involves the bromination of a precursor compound. One common method involves the bromination of 4,4-bis(4-ethylphenyl)-2-butenoic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the butenoic acid backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
(Z)-2,3-Dibromo-4,4-bis(4-ethylphenyl)-2-butenoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding dehalogenated compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted butenoic acids.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated butenoic acids.
科学的研究の応用
Chemistry
In chemistry, (Z)-2,3-Dibromo-4,4-bis(4-ethylphenyl)-2-butenoic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its interactions with biological molecules, such as amino-transferases, which are enzymes involved in amino acid metabolism . These interactions can provide insights into enzyme mechanisms and potential therapeutic applications.
Medicine
Research has explored the potential cytostatic properties of this compound, indicating its possible use in cancer treatment . Its ability to interact with specific enzymes and proteins makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coordination polymers, which have applications in electronics, catalysis, and materials science .
作用機序
The mechanism of action of (Z)-2,3-Dibromo-4,4-bis(4-ethylphenyl)-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and ethylphenyl groups play a crucial role in binding to these targets, leading to changes in their activity. For example, the compound’s interaction with amino-transferases can alter their absorption and circular dichroism spectra, affecting their function .
類似化合物との比較
Similar Compounds
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): A compound with similar structural features used in organic electronics.
4,7-Dibromo-2,1,3-benzothiadiazole: Another brominated compound used in solar cell components.
Uniqueness
(Z)-2,3-Dibromo-4,4-bis(4-ethylphenyl)-2-butenoic acid is unique due to its specific arrangement of bromine atoms and ethylphenyl groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
32953-81-4 |
|---|---|
分子式 |
C20H20Br2O2 |
分子量 |
452.2 g/mol |
IUPAC名 |
(Z)-2,3-dibromo-4,4-bis(4-ethylphenyl)but-2-enoic acid |
InChI |
InChI=1S/C20H20Br2O2/c1-3-13-5-9-15(10-6-13)17(18(21)19(22)20(23)24)16-11-7-14(4-2)8-12-16/h5-12,17H,3-4H2,1-2H3,(H,23,24)/b19-18- |
InChIキー |
VJHYTULURZUAAF-HNENSFHCSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)C(C2=CC=C(C=C2)CC)/C(=C(\C(=O)O)/Br)/Br |
正規SMILES |
CCC1=CC=C(C=C1)C(C2=CC=C(C=C2)CC)C(=C(C(=O)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-((E)-{[(2,3-dichloroanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl benzoate](/img/structure/B12048123.png)
![4-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12048132.png)
![(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12048133.png)
![4-hydroxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12048140.png)


![(2Z)-3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyanoacrylic acid](/img/structure/B12048166.png)
![N-(4-Isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12048172.png)


![4-Nitrobenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12048195.png)

![5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one](/img/structure/B12048202.png)

